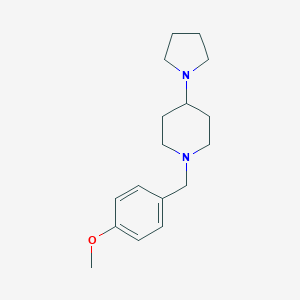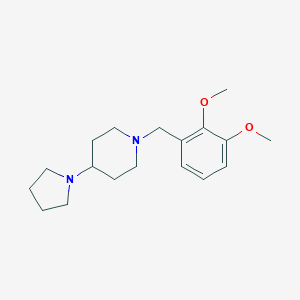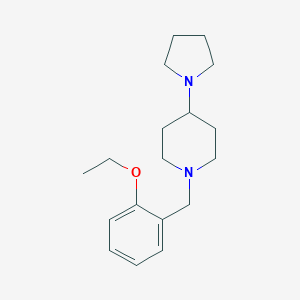![molecular formula C25H35N3O3 B247024 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine (PBTP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. It also has affinity for the serotonin 5-HT2A and 5-HT2C receptors. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine's mechanism of action is believed to involve the modulation of dopamine and serotonin neurotransmission.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been shown to increase dopamine and serotonin levels in the brain. It also increases the release of acetylcholine, norepinephrine, and histamine. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been found to improve cognitive function, reduce anxiety and depression, and enhance motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine also has a long half-life, which allows for extended experiments. However, 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has some limitations as well. It is not water-soluble and requires organic solvents for administration. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine also has a narrow therapeutic window, which can make dosing difficult.
Zukünftige Richtungen
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has several potential future directions for research. It could be investigated as a potential treatment for other neurological disorders such as schizophrenia and bipolar disorder. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine's mechanism of action could also be further elucidated to better understand its effects on neurotransmission. Additionally, 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine could be modified to improve its solubility and therapeutic window.
Conclusion:
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine is a promising chemical compound with potential therapeutic applications in various medical conditions. Its mechanism of action involves the modulation of dopamine and serotonin neurotransmission. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been found to improve cognitive function, reduce anxiety and depression, and enhance motor function in animal models. While 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has some limitations, it has several potential future directions for research.
Synthesemethoden
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine can be synthesized by the reaction of 1-benzyl-4-piperidone with 2,3,4-trimethoxybenzylamine in the presence of sodium borohydride. The reaction yields 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine as a white crystalline solid with a melting point of 241-243°C.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
Produktname |
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine |
|---|---|
Molekularformel |
C25H35N3O3 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
1-phenyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-23-10-9-20(24(30-2)25(23)31-3)19-26-13-11-22(12-14-26)28-17-15-27(16-18-28)21-7-5-4-6-8-21/h4-10,22H,11-19H2,1-3H3 |
InChI-Schlüssel |
VUABBSXKLYRHFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)
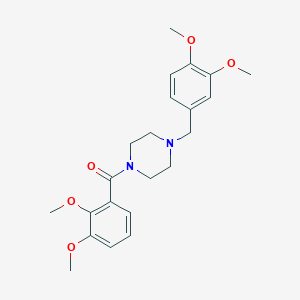
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

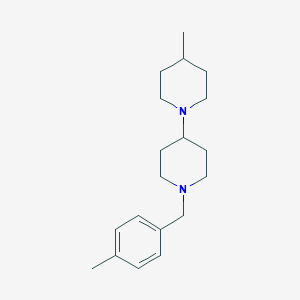
![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
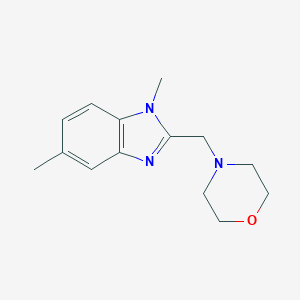
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
